molecular formula C14H10BrNS B8456571 2-Benzyl-6-bromo-1,3-benzothiazole

2-Benzyl-6-bromo-1,3-benzothiazole

Cat. No.: B8456571
M. Wt: 304.21 g/mol
InChI Key: DEOLMLOMIOKODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-6-bromo-1,3-benzothiazole is a useful research compound. Its molecular formula is C14H10BrNS and its molecular weight is 304.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities
2-Benzyl-6-bromo-1,3-benzothiazole and its derivatives have been investigated for their antimicrobial and antiviral properties. Research indicates that compounds within the benzothiazole class exhibit significant activity against various pathogens, including bacteria and viruses. For instance, derivatives have shown promise as potential treatments for infections, with studies highlighting their effectiveness against resistant strains of bacteria and viruses during the COVID-19 pandemic .

Antitumor Activity
The compound has also been explored for its antitumor properties. Studies demonstrate that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This has led to the synthesis of new analogs designed to enhance efficacy against specific cancer types .

Mechanism of Action
Ongoing research aims to elucidate the molecular interactions of this compound with biological macromolecules. Understanding these interactions is crucial for optimizing its pharmacological properties. Investigations focus on how the compound interacts with enzymes and receptors involved in disease processes .

Material Science

Aggregation-Induced Emission
Recent studies have explored the use of benzothiazole derivatives in material science, particularly in the development of aggregation-induced emission (AIE) materials. These compounds can change their luminescent properties based on their aggregation state, making them suitable for applications in sensors and imaging technologies . The incorporation of this compound into such systems may enhance their performance due to its unique structural characteristics.

Agricultural Chemistry

Pesticidal Properties
Research has indicated that benzothiazole derivatives possess insecticidal and herbicidal activities. The structural features of this compound may contribute to its effectiveness as a pesticide by targeting specific biological pathways in pests . This opens avenues for developing environmentally friendly agricultural chemicals that are less harmful to non-target organisms.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including multi-step organic reactions involving starting materials such as anilines and thioketones. The ability to modify its structure by introducing different substituents can lead to new derivatives with enhanced biological activities or different properties suitable for specific applications .

Comparative Analysis of Related Compounds

Compound Name Structure Features Unique Aspects
6-Bromo-1,3-benzothiazoleBromine substitution at position 6Basic structure without additional substitutions
BenzylthioetherContains a thioether linkage instead of thiazoleDifferent reactivity due to sulfur presence
N-(6-Bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamideContains an amide linkageEnhanced solubility and potential bioactivity
3-Benzyl-6-bromo-1,3-benzothiazol-2(3H)-oneSimilar core but different substitution patternPotentially different biological activities

Properties

Molecular Formula

C14H10BrNS

Molecular Weight

304.21 g/mol

IUPAC Name

2-benzyl-6-bromo-1,3-benzothiazole

InChI

InChI=1S/C14H10BrNS/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

DEOLMLOMIOKODL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A degassed mixture of 6-bromo-2-(methylthio)-1,3-benzothiazole (4.20 g, 16.14 mmol), tetrakis(triphenylphosphine)palladium(0) (186 mg, 0.161 mmol) and benzylzinc bromide (0.5 M in THF, 61.34 mL) was heated at 60° C. for 4 hrs. EtOAc (200 mL) was added and the organic layer was washed with saturated, aqueous NaHCO3 (3×150 mL), then water (3×150 mL). The organic layer was dried over MgSO4 and concentrated. The crude material was purified by ISCO® chromatography using 4% EtOAc in hexane to obtain the desired product (1.50 g, 28%). 1H NMR (400 MHz, acetone-d6) δ 8.20 (s, 1H), 7.88 (d, 1H), 7.62 (d, 1H), 7.44-7.30 (m, 5H), 4.44 (s, 2H); LC-MS m/z [M+H]+ 304.2 & 306.1, RT 4.02 min.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
benzylzinc bromide
Quantity
61.34 mL
Type
reactant
Reaction Step One
Quantity
186 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
28%

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